N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic 1,3,4-thiadiazole derivative with a complex substitution pattern. The core 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . This compound features:
- A phenylcarbamoyl group attached to the thiadiazole ring, enhancing hydrogen-bonding capacity.
- A sulfanyl linker bridging the acetamide and thiadiazole units, influencing conformational flexibility.
These structural attributes position it within a broader class of thiadiazole-based therapeutics, necessitating comparison with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-14-9-8-13(10-15(14)28-2)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJLOLACADOSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.
Attachment of Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thiadiazole derivative through a nucleophilic substitution reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways, inhibiting their activity and thereby exerting its therapeutic effects.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
Phenylcarbamoyl vs. Benzoyl/Sulfonamide Groups
- Compound 9a–j (): Derivatives with benzoyl or sulfonamide substituents (e.g., 5-(4-acetamidophenylsulfonamido) groups) exhibit anticancer activity via free radical scavenging and cytotoxic mechanisms. The phenylcarbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the less polar benzoyl groups .
- N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Features a 4-methylphenylcarbamoyl group and a 4-nitrophenyl acetamide.
Amino vs. Acetamido Substitutions
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide (): The amino group on the thiadiazole increases polarity and may improve solubility but reduce membrane permeability compared to the phenylcarbamoyl-substituted target compound .
Variations in the Acetamide Moiety
Electron-Donating vs. Electron-Withdrawing Groups
- N-(2,5-dimethoxyphenyl)-2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamide (): A positional isomer of the target compound with 2,5-dimethoxy substituents. The 3,4-dimethoxy configuration in the target compound may offer better steric alignment with hydrophobic binding pockets .
Heterocyclic vs. Aromatic Substituents
- N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (): Replaces thiadiazole with oxadiazole, reducing electron density and altering π-π stacking interactions. The thiadiazole’s sulfur atom in the target compound may enhance van der Waals interactions .
Physicochemical Properties
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a thiadiazole derivative with significant potential in medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Compound Overview
Chemical Structure:
- IUPAC Name: N-(3,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Molecular Formula: C19H19N5O4S2
- CAS Number: 946268-92-4
This compound is characterized by the presence of a thiadiazole ring, a phenylcarbamoyl group, and a dimethoxyphenyl group. Its unique structure suggests diverse biological activities.
Anticancer Properties
Research has shown that thiadiazole derivatives exhibit promising anticancer activity. The specific compound under study has been evaluated for its cytotoxic effects against various cancer cell lines:
The compound's structure–activity relationship indicates that modifications on the phenyl ring significantly influence its cytotoxic activity.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. The mechanism involves the inhibition of bacterial enzymes and disruption of cell wall synthesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It targets enzymes involved in inflammatory and microbial pathways.
- Modulation of Signaling Pathways: The compound affects cell proliferation and apoptosis pathways, contributing to its anticancer effects.
- Receptor Interaction: It may bind to receptors that regulate immune responses and inflammation.
Study on Anticancer Activity
In a study conducted by Polkam et al. (2015), the compound demonstrated significant growth inhibition in various cancer cell lines:
| Cancer Type | IC50 Value (µM) | Effectiveness |
|---|---|---|
| Breast Cancer (MDA-MB-23) | 9 | High |
| Colon Cancer (HT29) | 12.57 ± 0.6 | Moderate |
These results highlight the potential of this compound as a selective agent against cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
